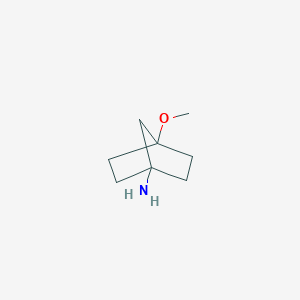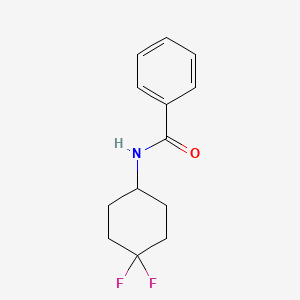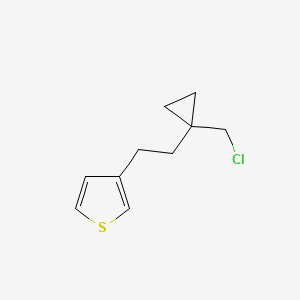
2-(4-Methylcyclohexyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylcyclohexyl)oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom bonded to two adjacent carbon atoms. The presence of the oxirane ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and industrial applications.
Synthetic Routes and Reaction Conditions:
Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid (MCPBA) react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butyl hydroperoxide, and diethyl tartrate to give oxiranes.
Darzens Synthesis: Halogenated esters in the alpha position form enolates in a basic medium.
Corey Synthesis: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods: Industrial production of oxiranes often involves the epoxidation of alkenes using peracids or other oxidizing agents. The choice of method depends on the desired scale, cost, and specific application of the oxirane compound.
Types of Reactions:
Ring-Opening Reactions: Oxiranes undergo ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids. .
Oxidation and Reduction: Oxiranes can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Oxiranes can undergo substitution reactions where the oxirane ring is opened and replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Peracids (e.g., MCPBA).
Reducing Agents: Lithium aluminum hydride.
Major Products Formed:
β-Hydroxypropyl Esters: Formed from the reaction of oxiranes with carboxylic acids.
Diols: Formed from the oxidation of oxiranes.
Alcohols: Formed from the reduction of oxiranes.
Applications De Recherche Scientifique
2-(4-Methylcyclohexyl)oxirane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Methylcyclohexyl)oxirane involves the ring-opening of the oxirane ring by nucleophiles. This reaction can proceed via S_N1 or S_N2 mechanisms, depending on the reaction conditions. The oxirane ring is highly strained, making it a reactive electrophile that readily undergoes nucleophilic attack . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Cyclohexene Oxide: Another oxirane compound with a similar structure but different substituents.
Styrene Oxide: An oxirane with a phenyl group, used in similar applications.
Propylene Oxide: A simpler oxirane used in the production of polyurethanes and other polymers.
Uniqueness: 2-(4-Methylcyclohexyl)oxirane is unique due to its specific substituent, the 4-methylcyclohexyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other oxiranes may not be as effective .
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
2-(4-methylcyclohexyl)oxirane |
InChI |
InChI=1S/C9H16O/c1-7-2-4-8(5-3-7)9-6-10-9/h7-9H,2-6H2,1H3 |
Clé InChI |
VAARQPOTUNNGOG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate](/img/structure/B13568137.png)


![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)




![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)


